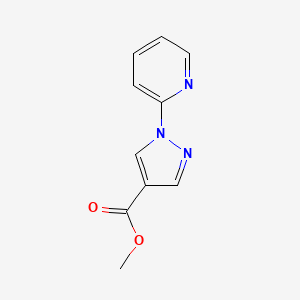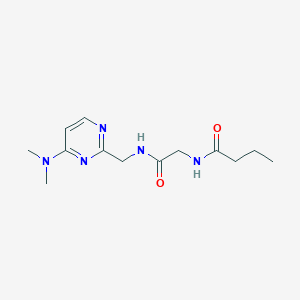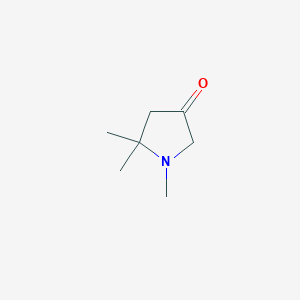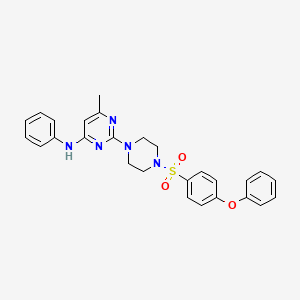
methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a synthetic compound with various applications in scientific research. It is a versatile, low-cost, and low-toxicity compound that is used in biochemical and physiological studies. Its structure and properties make it suitable for a wide range of applications, including drug development, biochemistry, and molecular biology.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of pyrazole derivatives, including methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, often involves reactions that yield products with interesting structural properties. For instance, the synthesis and crystal structure of related pyrazole derivatives have been characterized using NMR, IR spectroscopies, and HRMS analyses, with the molecular structure studied by X-ray diffraction compared to density-functional-theory (DFT) calculations (Shen et al., 2012). Such studies provide insights into the compound's stability and tautomeric forms.
Computational Studies : Computational studies, including density functional theory (DFT) and semi-empirical AM1 calculations, have been used to investigate the thermodynamic properties and reaction mechanisms involving pyrazole derivatives (Yıldırım et al., 2005). These studies help in understanding the electronic structure, stability, and reactivity of these compounds.
Potential Applications
Biomedical Applications : Pyrazole derivatives have been explored for their potential biomedical applications. For instance, they have been studied for their antitumor, antifungal, and antibacterial pharmacophore sites, indicating a broad spectrum of activity that could lead to the development of new therapeutic agents (Titi et al., 2020). Such research highlights the versatility of pyrazole derivatives in medicinal chemistry.
Catalysis and Material Science : The unique structural features of pyrazole derivatives make them suitable for applications in catalysis and material science. For example, their use in the synthesis of highly functionalized isoxazoles and pyrazolopyridines suggests potential in the development of new materials and catalytic processes (Ruano et al., 2005).
Mechanism of Action
Mode of Action
Based on the structural similarity to pyrimidinamine derivatives, it can be hypothesized that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may have a broad spectrum of biological activities .
properties
IUPAC Name |
methyl 1-pyridin-2-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-6-12-13(7-8)9-4-2-3-5-11-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYWPFCYHCIWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2842042.png)

![N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842045.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2842046.png)


![3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842052.png)

![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2842055.png)




